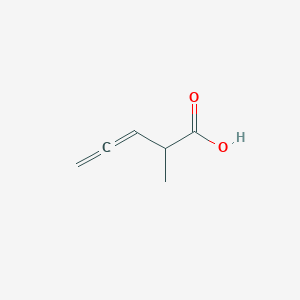

2-Methylpenta-3,4-dienoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

InChI |

InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h4-5H,1H2,2H3,(H,7,8) | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYVHVKQYJCJLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Chemical Research on 2-methylpenta-3,4-dienoic Acid

Structural Characterization of Allenic Carboxylic Acids in Chemical Research

2-Methylpenta-3,4-dienoic acid belongs to the class of organic compounds known as allenic carboxylic acids. This classification is defined by the presence of two key functional groups: a carboxylic acid (-COOH) group and an allene moiety. The allene group is characterized by a central carbon atom connected to two other carbon atoms by double bonds (C=C=C). This arrangement of cumulative double bonds confers unique structural and stereochemical properties upon the molecule.

The molecular formula for this compound is C6H8O2. uni.lu Its structure consists of a five-carbon chain with a methyl group at the second carbon (α-carbon relative to the carboxyl group). The allene system is located at the third and fourth carbons. Due to the sp-hybridized central carbon and sp2-hybridized terminal carbons of the allene, the two double bonds are perpendicular to each other. This geometry results in axial chirality when the substituents on the terminal carbons are different, making many allenic compounds, including derivatives of this compound, chiral.

Allenic carboxylic acids are a subgroup of dienoic acids, which are carboxylic acids containing two carbon-carbon double bonds. While conjugated dienoic acids have their double bonds separated by a single bond, allenic systems have cumulative double bonds. This structural difference significantly influences the chemical reactivity and spectroscopic properties of the molecule.

The characterization of allenic carboxylic acids and their derivatives relies heavily on spectroscopic methods. Infrared (IR) spectroscopy is used to identify the characteristic stretching frequencies of the C=C=C allene bond (typically around 1950 cm⁻¹) and the C=O and O-H bonds of the carboxylic acid group (around 1700 cm⁻¹ and a broad band from 2500-3300 cm⁻¹, respectively). libretexts.org Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon skeleton and the chemical environment of the protons. libretexts.org The central sp-hybridized carbon of the allene typically appears at a very characteristic downfield shift in ¹³C NMR spectra.

Interactive Data Table: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H8O2 | uni.lu |

| InChI | InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h4-5H,1H2,2H3,(H,7,8) | uni.lu |

| InChIKey | NUYVHVKQYJCJLJ-UHFFFAOYSA-N | uni.lu |

| SMILES | CC(C=C=C)C(=O)O | uni.lu |

| Monoisotopic Mass | 112.05243 Da | uni.lu |

Structure-Reactivity Relationships in this compound Systems

The unique structural features of this compound, namely the allenic system in proximity to a carboxylic acid and a chiral center, dictate its chemical reactivity. Allenic carboxylic acids are versatile substrates in organic synthesis due to the multiple reactive sites they possess.

The reactivity of the allene moiety is a central aspect. Allenes can undergo electrophilic additions, pericyclic reactions, and transition metal-catalyzed transformations. msu.edu The presence of the electron-withdrawing carboxylic acid group influences the electron density of the allene, affecting its reactivity towards electrophiles.

Research on substituted 1,2-allenic carboxylic acids has shown that they can undergo hydrohalogenation reactions. For instance, the reaction of 2-methyl-substituted 2,3-dienoic acids with metal halides (MX, where M=Na, Li and X=I, Br, Cl) in an acidic medium results in the formation of 2-halo-3-alkenoic acids. thieme-connect.com This reaction proceeds via a nucleophilic conjugate addition. The stereoselectivity of this addition can be influenced by the reaction conditions. thieme-connect.com

Furthermore, allenic carboxylic acids are known to undergo cyclization reactions. researchgate.net Depending on the reaction conditions and the substitution pattern, they can form lactones of varying ring sizes. For example, gold-catalyzed intramolecular addition of the carboxylic acid to the allene system can lead to the formation of enol-lactones. mdpi.com The regioselectivity of these cyclizations (e.g., 5-exo vs. 6-endo) is a key area of investigation in the synthesis of heterocyclic compounds. sorbonne-universite.fr

The presence of the α-methyl group in this compound is also significant. This group can influence the stereochemical outcome of reactions at the α-carbon and can affect the reactivity of the adjacent carboxylic acid. For example, in the CuH-catalyzed hydrocarboxylation of allenes to form α-chiral carboxylic acids, the substitution pattern on the allene is crucial for achieving high enantioselectivity. nih.gov

Interactive Data Table: Reactivity of Related Allenic Carboxylic Acid Systems

| Reaction Type | Reagents/Catalysts | Product Type | Key Findings | Source |

| Hydrohalogenation | MX (M=Na, Li; X=I, Br, Cl) in acid | 2-Halo-3-alkenoic acids | Nucleophilic conjugate addition; stereoselectivity is temperature-dependent. | thieme-connect.com |

| Cycloisomerization | Au(I) catalysts | Enol-lactones | Intramolecular anti-addition of the carboxylic acid to the allene. | mdpi.com |

| Electrophilic Cyclization | ICl | 5-Ylidene-1H-pyrrol-2(5H)-ones (from amides) | Regioselective 5-exo cyclization. | sorbonne-universite.fr |

| Hydrocarboxylation | CuH catalyst, fluoroformate | α-Chiral carboxylic acids | Highly enantioselective for certain substituted allenes. | nih.gov |

Q & A

Q. What are the recommended safety protocols for handling 2-Methylpenta-3,4-dienoic acid in laboratory settings?

Methodological Answer:

- Ventilation: Use local exhaust ventilation and ensure well-ventilated workspaces to mitigate respiratory irritation risks, as observed in structurally similar allenoic acids (e.g., Hexa-2,4-dienoic acid, H335 hazard) .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Static Precautions: Ground equipment to avoid electrostatic discharges during handling .

Q. How can researchers synthesize and purify this compound for experimental use?

Methodological Answer:

- Synthesis Routes: Adapt methods for analogous allenoic acids, such as carboxylation of terminal alkynes or [2,3]-sigmatropic rearrangements.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in polar aprotic solvents.

- Characterization: Validate purity via HPLC (C18 column, UV detection at 210–250 nm) and structural confirmation via -NMR (δ 5.0–6.5 ppm for allenic protons) and FT-IR (C=O stretch ~1700 cm) .

Q. What are the key environmental fate considerations for this compound?

Methodological Answer:

- Biodegradability Testing: Conduct OECD 301 tests (e.g., Closed Bottle Test) to assess aerobic biodegradability, as seen in Hexa-2,4-dienoic acid (readily biodegradable) .

- Aquatic Toxicity: Perform Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to evaluate ecotoxicity .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved?

Methodological Answer:

- Data Triangulation: Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays).

- Meta-Analysis: Compare findings with literature on analogous compounds (e.g., Hexa-2,4-dienoic acid) to identify trends or outliers .

- Study Limitations: Scrutinize variables like solvent choice (DMSO vs. aqueous buffers) or impurity profiles that may skew results .

Q. What computational strategies are effective for modeling the reactivity of this compound?

Methodological Answer:

- Quantum Mechanics (QM): Use DFT (e.g., B3LYP/6-31G*) to predict electrophilic sites and reaction pathways (e.g., Michael addition).

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) under physiological pH and temperature conditions.

- Validation: Corrogate computational predictions with experimental kinetics data (e.g., UV-Vis monitoring of reaction intermediates) .

Q. How should researchers design experiments to assess the compound’s potential for bioaccumulation?

Methodological Answer:

- Partition Coefficient (): Measure via shake-flask method (OECD 117) to estimate lipophilicity.

- In Silico Tools: Apply EPI Suite or ADMET predictors to model bioaccumulation potential (BCF > 500 suggests high risk).

- Trophic Transfer Studies: Use aquatic food chain models (e.g., algae → Daphnia → fish) to assess biomagnification .

Data Interpretation and Reporting

Q. How can researchers address gaps in toxicity data for this compound?

Methodological Answer:

- Read-Across Approach: Leverage existing data on structural analogs (e.g., Hexa-2,4-dienoic acid’s low reproductive toxicity ).

- Tiered Testing: Prioritize assays based on regulatory needs (e.g., acute toxicity → genotoxicity → chronic exposure).

- Transparency: Clearly report data limitations and assumptions in publications to guide future studies .

Q. What statistical methods are recommended for analyzing dose-response relationships?

Methodological Answer:

- Nonlinear Regression: Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism) to estimate EC/IC.

- Outlier Detection: Apply Grubbs’ test or Dixon’s Q-test to identify anomalous data points.

- Sensitivity Analysis: Assess robustness of conclusions by varying model parameters (e.g., confidence intervals) .

Tables for Key Data

Table 1: Suggested Analytical Parameters for Characterizing this compound

| Technique | Conditions | Key Peaks/Parameters |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in HO/MeOH gradient | Retention time: 8–12 min |

| -NMR | CDCl, 400 MHz | δ 2.1 (CH), δ 5.2–6.5 (allene) |

| FT-IR | ATR mode | 1700 cm (C=O), 1600 cm (C=C) |

Table 2: Environmental Fate Metrics from Analogous Compounds

| Parameter | Hexa-2,4-dienoic Acid | Suggested Test for 2-Methylpenta |

|---|---|---|

| Biodegradability | Readily biodegradable | OECD 301F (Manometric Respirometry) |

| Acute Aquatic Toxicity | Not classified as harmful | Daphnia magna 48h EC |

Critical Research Gaps and Recommendations

- Persistence Data: Conduct OECD 307 soil degradation studies to assess half-life under varied conditions.

- Metabolite Identification: Use LC-HRMS to characterize degradation products in biological/environmental matrices.

- Cross-Study Harmonization: Standardize assay protocols (e.g., pH, temperature) to reduce inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.